1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole
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Overview
Description
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles It is characterized by the presence of a benzodiazole ring substituted with a 2,6-dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole carboxylic acids.
Reduction: Formation of benzodiazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives, such as:
1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazole: Similar structure but different substitution pattern, leading to variations in chemical reactivity and biological activity.
1-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-1,3-benzodiazole: Addition of a methyl group, which can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-11-4-3-5-12(16)10(11)8-18-9-17-13-6-1-2-7-14(13)18/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJIIODPHGVBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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